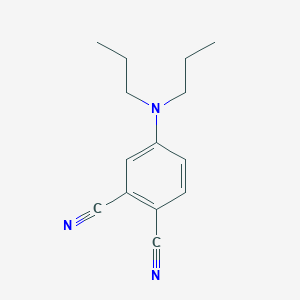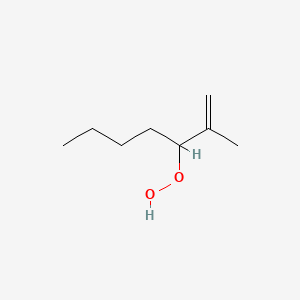![molecular formula C14H18N2O B12540199 1,7-Diazaspiro[4.4]nonan-6-one,9-methyl-7-phenyl-,(5S,9S)-](/img/structure/B12540199.png)
1,7-Diazaspiro[4.4]nonan-6-one,9-methyl-7-phenyl-,(5S,9S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,7-Diazaspiro[4.4]nonan-6-one,9-methyl-7-phenyl-,(5S,9S)- is a complex organic compound with the molecular formula C14H18N2O. This compound is characterized by its unique spirocyclic structure, which includes a diazaspiro nonane core with a phenyl and methyl substituent. The stereochemistry of the compound is specified by the (5S,9S) configuration, indicating the spatial arrangement of the atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-Diazaspiro[4.4]nonan-6-one,9-methyl-7-phenyl-,(5S,9S)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: This step involves the cyclization of a suitable precursor to form the spirocyclic nonane core. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.
Introduction of the Diaza Group: The diaza group is introduced through nucleophilic substitution reactions, where nitrogen-containing nucleophiles react with the spirocyclic core.
Addition of Phenyl and Methyl Groups: The phenyl and methyl groups are introduced through electrophilic aromatic substitution and alkylation reactions, respectively.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
1,7-Diazaspiro[4.4]nonan-6-one,9-methyl-7-phenyl-,(5S,9S)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
1,7-Diazaspiro[4.4]nonan-6-one,9-methyl-7-phenyl-,(5S,9S)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of novel materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1,7-Diazaspiro[4.4]nonan-6-one,9-methyl-7-phenyl-,(5S,9S)- involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
1,7-Diazaspiro[4.4]nonan-6-one,9-methyl-7-phenyl-: This compound lacks the stereochemical configuration specified by (5S,9S).
1,7-Diazaspiro[4.4]nonan-6-one,9-methyl-7-phenyl-,(5R,9R)-: This is a stereoisomer with a different spatial arrangement of atoms.
Uniqueness
1,7-Diazaspiro[4.4]nonan-6-one,9-methyl-7-phenyl-,(5S,9S)- is unique due to its specific stereochemistry, which can significantly influence its chemical reactivity and biological activity. The (5S,9S) configuration may confer distinct properties compared to its stereoisomers, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C14H18N2O |
|---|---|
Peso molecular |
230.31 g/mol |
Nombre IUPAC |
(5S,9S)-9-methyl-7-phenyl-1,7-diazaspiro[4.4]nonan-6-one |
InChI |
InChI=1S/C14H18N2O/c1-11-10-16(12-6-3-2-4-7-12)13(17)14(11)8-5-9-15-14/h2-4,6-7,11,15H,5,8-10H2,1H3/t11-,14-/m0/s1 |
Clave InChI |
RKJYQXVNMRPYBV-FZMZJTMJSA-N |
SMILES isomérico |
C[C@H]1CN(C(=O)[C@]12CCCN2)C3=CC=CC=C3 |
SMILES canónico |
CC1CN(C(=O)C12CCCN2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


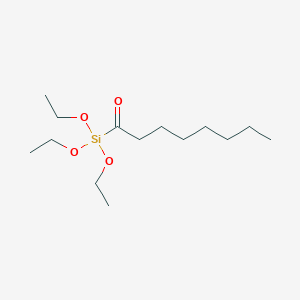
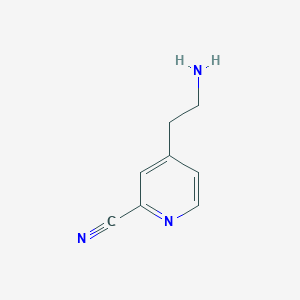
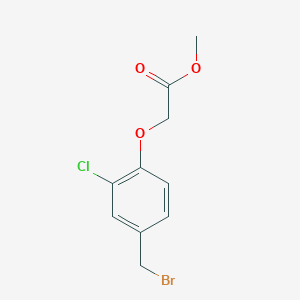
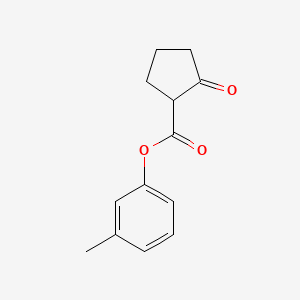
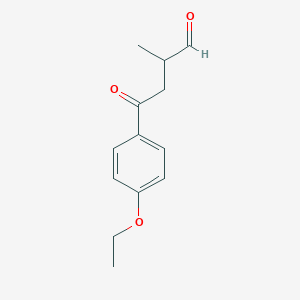
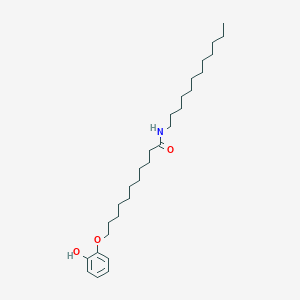
![4-[1-(Trimethylstannyl)ethenyl]octan-3-one](/img/structure/B12540164.png)
![({Hydroxy[(3-methylbut-2-en-1-yl)oxy]phosphoryl}methyl)phosphonic acid](/img/structure/B12540169.png)
![4-({3-[2-(Dimethylamino)ethyl]-1H-indol-4-yl}oxy)butanenitrile](/img/structure/B12540177.png)

![Bis(3,5-dimethylphenyl)-[(1S)-1-(2-dinaphthalen-1-ylphosphanylcyclopentyl)ethyl]phosphane;carbanide;cyclopentane;iron(2+)](/img/structure/B12540184.png)

